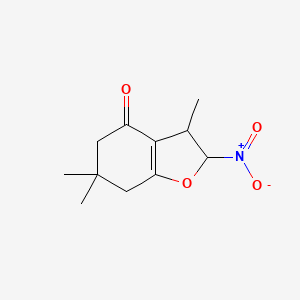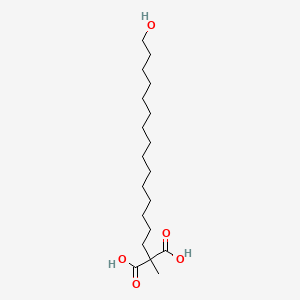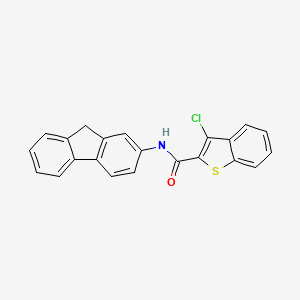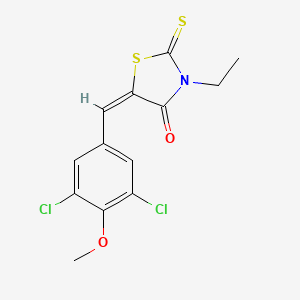
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as CNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX has been extensively studied for its pharmacological properties and has become a valuable tool in neuroscience research.
作用机制
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction and maintenance of LTP. By blocking AMPA receptors, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can also reduce the excitotoxicity and neurodegeneration associated with excessive glutamate release.
Biochemical and Physiological Effects
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of neuronal excitability, and the prevention of neurodegeneration. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.
实验室实验的优点和局限性
The main advantage of 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide as a research tool is its high selectivity for AMPA receptors, which allows for the specific inhibition of glutamate-mediated synaptic transmission. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions of glutamate receptors in vivo. Additionally, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and its role in synaptic plasticity and neurodegeneration. One area of interest is the development of more selective AMPA receptor antagonists, which could provide greater specificity and accuracy in studying the role of glutamate receptors in synaptic transmission. Another area of research is the investigation of the downstream signaling pathways that are affected by 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and other glutamate receptor antagonists, which could provide insight into the mechanisms underlying synaptic plasticity and neurodegeneration. Finally, the use of 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and other glutamate receptor antagonists in clinical trials for neurodegenerative diseases such as Alzheimer's and Parkinson's disease could provide a potential therapeutic avenue for these conditions.
合成方法
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be synthesized by several methods, including the reaction of 2,6-dichloronitrobenzene with dimethylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with piperazine and sulfamic acid. Alternatively, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be synthesized by the reaction of 2,3-dichloroquinoxaline with dimethylamine and sulfamic acid.
科学研究应用
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has been widely used as a research tool to investigate the role of glutamate receptors in synaptic transmission and plasticity. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby inhibiting the formation and maintenance of long-term potentiation (LTP) and synaptic plasticity. 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as epilepsy and stroke.
属性
IUPAC Name |
4-(2-chloro-6-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O4S/c1-14(2)22(20,21)16-8-6-15(7-9-16)12-10(13)4-3-5-11(12)17(18)19/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAJLIJXEGJATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)


![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)

![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)



